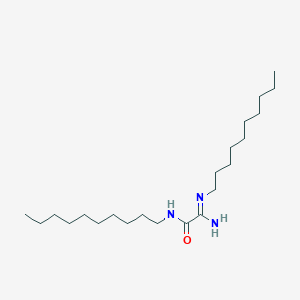![molecular formula C21H19Cl2F5N2 B14411209 N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline CAS No. 81226-82-6](/img/structure/B14411209.png)
N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline: is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a hydrazone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline typically involves a multi-step process. One common method includes the reaction of 3,4-dichloroaniline with non-1-en-3-one under acidic conditions to form the intermediate hydrazone. This intermediate is then reacted with pentafluoroaniline under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the non-1-en-3-ylideneamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bonds and the hydrazone group, resulting in the formation of reduced analogs.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new drugs for various diseases.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
- N-(3,4-Dichlorophenyl)-1-naphthamide
- N-(2,3-Dichlorophenyl)-1-naphthamide
- N-(2,4-Dichlorophenyl)-1-naphthamide
Comparison: Compared to these similar compounds, N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline is unique due to the presence of the pentafluoroaniline moiety. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The presence of multiple halogen atoms also enhances its stability and resistance to metabolic degradation .
Propiedades
Número CAS |
81226-82-6 |
|---|---|
Fórmula molecular |
C21H19Cl2F5N2 |
Peso molecular |
465.3 g/mol |
Nombre IUPAC |
N-[1-(3,4-dichlorophenyl)non-1-en-3-ylideneamino]-2,3,4,5,6-pentafluoroaniline |
InChI |
InChI=1S/C21H19Cl2F5N2/c1-2-3-4-5-6-13(9-7-12-8-10-14(22)15(23)11-12)29-30-21-19(27)17(25)16(24)18(26)20(21)28/h7-11,30H,2-6H2,1H3 |
Clave InChI |
CLGVMPBHQNATGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=NNC1=C(C(=C(C(=C1F)F)F)F)F)C=CC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



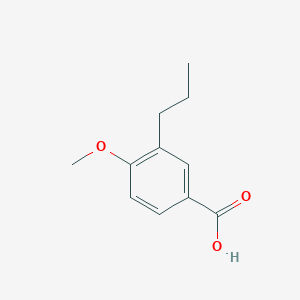
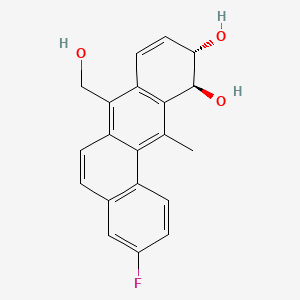
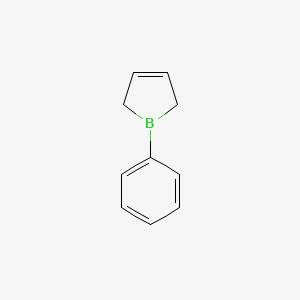
![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)
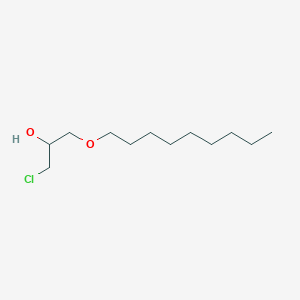
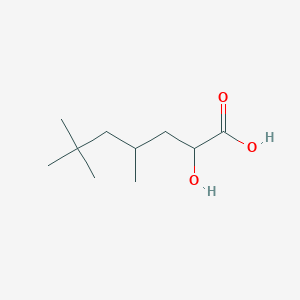
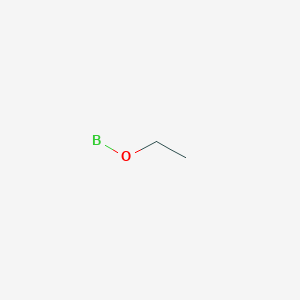
![2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane](/img/structure/B14411178.png)

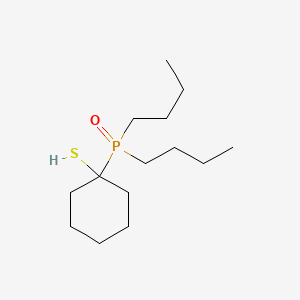
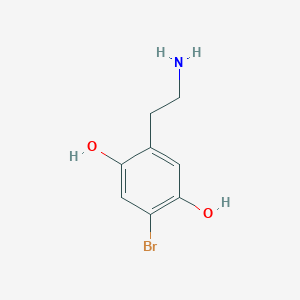
![2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14411199.png)
